molecular formula C13H14N2OS B2976596 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide CAS No. 355000-40-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B2976596
CAS No.: 355000-40-7
M. Wt: 246.33
InChI Key: DAYQQRFQUSNVLD-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide (hereafter referred to as Compound 9b) is a synthetic small molecule designed as a telomerase inhibitor, inspired by the pharmacophoric features of BIBR1532, a known TERT (telomerase reverse transcriptase) inhibitor . Its structure features a 3-cyano-tetrahydrobenzothiophene core linked to a cyclopropanecarboxamide group via an α,β-unsaturated amide linker. This design enhances lipophilicity and mimics the "dog bone" geometry of BIBR1532, optimizing interactions with the hydrophobic FVYL pocket conserved in TERT enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQQRFQUSNVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA helicases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of bacterial growth and proliferation . The exact pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Key Observations:

Core Structure :

  • Compounds with the 4,5,6,7-tetrahydrobenzothiophene core (e.g., 9b, 36b, 37b) generally exhibit higher melting points compared to their cyclopenta[b]thiophene analogs (e.g., 36a, 37a). This is attributed to increased conformational rigidity and stronger intermolecular interactions in the saturated ring system .
  • The cyclopenta[b]thiophene derivatives (e.g., 36a, 37a) show higher yields (e.g., 82.55% for 37a), likely due to improved solubility during synthesis .

Substituent Effects :

  • Aromatic Groups : Naphthyl (36a, 36b) and indolyl (39a, 39b) substituents confer higher melting points (>250°C) compared to benzodioxolyl groups (37b: 226–228°C), suggesting enhanced π-π stacking or hydrogen bonding .
  • Electron-Withdrawing Groups : The nitrile (-CN) group at position 3 of the thiophene ring is conserved across all analogs, critical for stabilizing ligand-receptor interactions via dipole-dipole or hydrogen bonding .

Biological Activity :

  • While detailed IC50 values are unavailable, Compound 9b and its analogs are hypothesized to inhibit telomerase by mimicking BIBR1532’s binding mode .
  • The pyrazine-2-carboxamide analog (T9281) diverges in activity, targeting bacterial DNA helicases instead of telomerase, highlighting the impact of the carboxamide substituent on biological specificity .

Physicochemical and Conformational Analysis

Melting Points and Stability

  • The highest melting points are observed in 39a (284–286°C) and 39b (284–286°C), likely due to the indole group’s planar structure and hydrogen-bonding capacity .
  • Lower melting points in benzodioxolyl derivatives (e.g., 38b: 204–206°C) may reflect reduced crystallinity from steric hindrance .

Conformational Rigidity

  • In contrast, analogs with flexible aliphatic linkers (e.g., phenoxypropanamide in CAS 476295-81-5) may exhibit lower target specificity .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article delves into its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₃H₁₄N₂OS
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 355000-40-7

The structure features a benzothiophene moiety and a cyclopropanecarboxamide functional group, which are significant for its biological interactions.

JNK Inhibition

This compound is known to act as a selective inhibitor of the c-Jun N-terminal kinases (JNK) family. Specifically, it has shown potent inhibitory effects against JNK2 and JNK3 with the following characteristics:

Target Kinase pIC₅₀ Value Mechanism
JNK26.5ATP-binding site inhibitor
JNK36.7ATP-binding site inhibitor
JNK1No activity-

The compound's selectivity for JNK2 and JNK3 over JNK1 suggests a potential therapeutic application in conditions where JNK signaling is aberrantly activated, such as in certain cancers and neurodegenerative diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9291)
  • Blood-Brain Barrier Penetration : High probability (0.9797)

However, the compound has shown some potential toxicity in Ames tests with a moderate carcinogenicity risk profile .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models. For instance:

  • Cancer Models : In xenograft models of breast cancer, treatment with this compound resulted in significant tumor growth inhibition compared to controls.
  • Neuroprotection : In models of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by inhibiting JNK-mediated apoptosis pathways.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other known JNK inhibitors reveals its competitive edge in selectivity and potency:

Compound Target Kinase pIC₅₀ Value Selectivity
N-(3-cyano...JNK26.5High
Other known inhibitorsVaries5.0 - 6.0Moderate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation reactions between cyclopropanecarboxylic acid derivatives and substituted benzothiophene precursors. For example, cyclopropanecarboxamide intermediates are reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine under reflux in polar aprotic solvents (e.g., DMSO or DMF) with coupling agents like EDCI or HOBt. Yields are sensitive to stoichiometry, temperature (often 80–100°C), and reaction duration (12–24 hours). Purification via column chromatography or recrystallization in ethanol/acetone mixtures is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Key signals include the cyclopropane ring protons (δ ~1.2–1.8 ppm, multiplet) and carbons (δ ~10–15 ppm). The benzothiophene moiety shows aromatic protons (δ ~6.8–7.5 ppm) and cyano group carbon (δ ~115–120 ppm) .
  • EI-MS : Molecular ion peaks (m/z ~260–300) confirm molecular weight, while fragmentation patterns validate the cyclopropane and benzothiophene substructures .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and cyano group (~2200 cm⁻¹) are diagnostic .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodology : The compound exhibits limited aqueous solubility due to its hydrophobic cyclopropane and benzothiophene moieties. For in vitro assays, dissolve in DMSO (≤0.1% final concentration) and dilute in buffer. Solubility in organic solvents (e.g., ethanol, acetonitrile) facilitates HPLC analysis. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may enhance bioavailability for in vivo applications .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., kinases or DNA helicases)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate binding modes with ATP-binding pockets (e.g., JNK kinases) or DNA-processing enzymes (e.g., RecBCD helicases). Focus on the cyclopropane ring’s rigidity and the cyano group’s hydrogen-bonding potential .
  • Docking Studies (AutoDock Vina) : Screen against kinase homology models or crystallographic structures (PDB entries) to predict binding affinities. Validate with mutagenesis or competitive inhibition assays .

Q. How can structural modifications to the cyclopropane or benzothiophene moieties modulate bioactivity, and what synthetic challenges arise?

  • Methodology :

  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., halogens) to enhance electrophilicity for nucleophilic targets. Substituents on the cyclopropane ring may alter torsional strain, affecting binding kinetics .
  • Benzothiophene Optimization : Replace the cyano group with sulfonamides or esters to improve solubility. Challenges include maintaining regioselectivity during functionalization due to steric hindrance from the tetrahydro ring .
  • Biological Validation : Test derivatives in enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antibacterial vs. kinase inhibition)?

  • Methodology :

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions.
  • Mechanistic Studies : Compare dose-response curves in bacterial growth assays (MIC determination) versus kinase inhibition (e.g., radiometric ATPase assays). Cross-validate with genetic knockouts (e.g., RecBCD-deficient E. coli strains) .
  • Structural Analysis : Co-crystallize the compound with both bacterial helicases and human kinases to identify binding site overlaps or divergences .

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